1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-20(19-12-16-4-1-2-6-18(16)27-19)24-9-7-15(8-10-24)13-22-21(26)23-14-17-5-3-11-28-17/h1-6,11-12,15H,7-10,13-14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPIJXISMAOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound with potential therapeutic applications in various fields, particularly in neurology and oncology. Its unique structural features, including the benzofuran moiety and piperidine ring, suggest that it may interact with biological targets effectively.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 391.5 g/mol. The structure includes a benzofuran carbonyl group linked to a piperidine ring, which is further connected to a thiophenemethyl urea moiety. This configuration is believed to enhance its biological activity by facilitating interactions with target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.5 g/mol |
| Solubility | Soluble |
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a lead compound for drug development targeting neurological disorders and cancer therapy.
Neurological Activity
Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways. The benzofuran component is particularly noted for its ability to cross the blood-brain barrier, making it suitable for treating central nervous system disorders.
Anticancer Potential
Studies have shown that derivatives of piperidine and benzofuran exhibit significant anticancer properties. For instance, compounds featuring these moieties have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, where they induce apoptosis more effectively than standard treatments like bleomycin .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors implicated in neurological functions or tumor growth.
- Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells through various signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Anticancer Studies : A study demonstrated that piperidine derivatives showed improved cytotoxicity against FaDu cells compared to traditional chemotherapeutics . The structure–activity relationship (SAR) indicated that modifications to the piperidine ring could enhance selectivity and potency.
- Neuroprotective Effects : Research on similar benzofuran compounds has suggested their ability to protect neuronal cells from oxidative stress and inflammation, indicating a possible application in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
